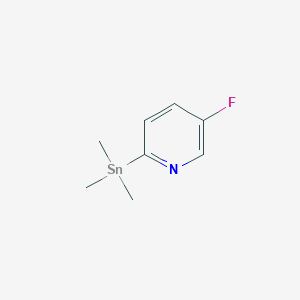

5-Fluoro-2-(trimethylstannyl)pyridine

説明

5-Fluoro-2-(trimethylstannyl)pyridine is a pyridine derivative featuring a fluorine substituent at the 5-position and a trimethylstannyl group at the 2-position. The trimethylstannyl group facilitates carbon-carbon bond formation in polymer synthesis and pharmaceutical chemistry, as demonstrated in the synthesis of poly(2-methyl-7-(7-methylbenzo[c][1,2,5]thiadiazol-4-yl)-5-(pentadecan-7-yl)dithieno[3,2-b:2′,3′-d]pyridine) (PNET-BT) . The fluorine substituent likely enhances electronic modulation of the pyridine ring, influencing reactivity and regioselectivity in subsequent transformations.

特性

分子式 |

C8H12FNSn |

|---|---|

分子量 |

259.90 g/mol |

IUPAC名 |

(5-fluoropyridin-2-yl)-trimethylstannane |

InChI |

InChI=1S/C5H3FN.3CH3.Sn/c6-5-2-1-3-7-4-5;;;;/h1-2,4H;3*1H3; |

InChIキー |

NWFIPEZCROFSMT-UHFFFAOYSA-N |

正規SMILES |

C[Sn](C)(C)C1=NC=C(C=C1)F |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 5-Fluoro-2-(trimethylstannyl)pyridine and its analogues:

Key Comparative Findings

Substituent Effects on Reactivity: The trimethylstannyl group in 5-Fluoro-2-(trimethylstannyl)pyridine enables high reactivity in Stille couplings due to the small size of methyl groups, allowing efficient transmetallation with palladium catalysts . In contrast, the tributylstannyl analogue () exhibits slower reaction kinetics due to steric hindrance from longer alkyl chains.

Electronic Modulation :

- Fluorine’s moderate electron-withdrawing effect enhances the pyridine ring’s electrophilicity, directing cross-coupling reactions to specific positions. This contrasts with trifluoromethyl () and nitro () groups, which may over-stabilize intermediates or hinder reactivity.

Solubility and Stability: Trimethylstannyl compounds exhibit moderate solubility in chlorinated solvents (e.g., CH₂Cl₂), while tributylstannyl derivatives () are more soluble in non-polar solvents due to increased hydrophobicity. Stability concerns arise with trimethylstannyl groups, which are more prone to oxidation than bulkier tributylstannyl analogues .

Applications: Trimethylstannyl variants are preferred in polymer synthesis (e.g., PNET-BT in ) for rapid coupling efficiency. Tributylstannyl compounds () are advantageous in stepwise syntheses requiring controlled reaction rates. Non-stannyl derivatives, such as 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine (), find use in medicinal chemistry due to reduced metal toxicity.

Research Findings and Case Studies

Polymer Synthesis: In , bis(trimethylstannyl)dithienopyridine was copolymerized with 4,7-dibromobenzothiadiazole using Pd(dba)₃/p(o-tol)₃ catalysis. The trimethylstannyl group’s high reactivity allowed efficient polymerization at 100°C, yielding PNET-BT with tailored optoelectronic properties.

Pharmacological Analogues :

- and highlight fluoropyridine derivatives (e.g., (S)-5-Fluoro-2-(1-phenylethyl)pyridine) synthesized via CuH/Pd-catalyzed hydroarylation. While lacking stannyl groups, these compounds demonstrate fluorine’s role in enhancing bioactivity and metabolic stability.

Tributylstannyl derivatives () may exhibit lower acute toxicity than trimethylstannyl variants, as longer alkyl chains reduce volatility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。